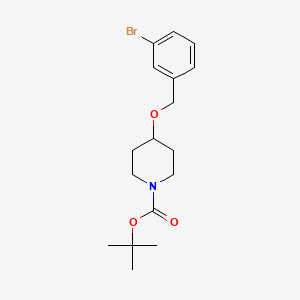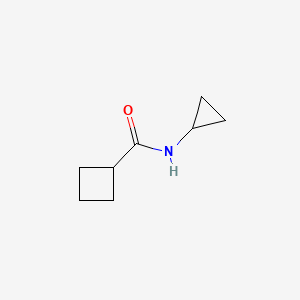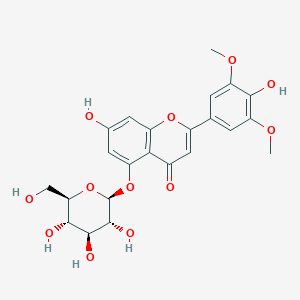
Tricin 5-glucoside
Vue d'ensemble
Description
Le tricine 5-glucoside, également connu sous le nom de tricine-5-O-β-D-glucopyranoside, appartient à la classe des flavonoïdes. Il se trouve naturellement dans les feuilles de Sasa kurilensis et diverses espèces de Triticum. Le tricine présente une gamme d’activités biologiques, notamment des effets anti-inflammatoires, antioxydants, antitumoraux, antiviraux et immunomodulateurs. De plus, il aide les plantes à résister à l’invasion bactérienne et fongique et agit comme un inhibiteur des mauvaises herbes. La synthèse rentable du composé reste un domaine d’intérêt, car il est principalement obtenu à partir d’extraits végétaux .
Mécanisme D'action
Le mécanisme exact par lequel le tricine exerce ses effets reste à l’étude. Il peut impliquer l’inhibition de la phosphodiestérase de l’adénosine monophosphate cyclique (AMPc) intracellulaire, conduisant à une augmentation des niveaux d’AMPc. Cette stabilisation des membranes des mastocytes empêche la libération de médiateurs allergiques. Des études supplémentaires sont nécessaires pour valider cette voie.
Analyse Biochimique
Biochemical Properties
Tricin 5-glucoside interacts with various enzymes, proteins, and other biomolecules. It is involved in several biochemical reactions, particularly those related to the body’s inflammatory response . The nature of these interactions is complex and multifaceted, involving both direct and indirect mechanisms.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interfering with intestinal inflammatory-related carcinogenesis and suppressing metastasis in colon cancer mice models . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact nature of these interactions is complex and depends on a variety of factors, including the specific cell type and the presence of other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a variety of ways. This includes interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and multifaceted. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
a. Synthèse : Une voie de synthèse implique la protection du groupe hydroxyle phénolique de l’ester méthylique de l’acide 3,5-diméthoxy-4-hydroxybenzoïque en utilisant du chlorure de tert-butyldiméthylsilyle (TBDMSCl). Ensuite, le composé protégé subit une condensation avec la 2,4,6-trihydroxyphénylacétone en présence de bis(triméthylsilyl)amide de lithium (LiHMDS) à -78 °C. L’hydrolyse dans l’acide acétique et l’acide sulfurique donne du tricine 5-glucoside avec un rendement global de 82% .
Analyse Des Réactions Chimiques
Le tricine 5-glucoside participe à diverses réactions, notamment l’oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions dépendent du contexte. Les principaux produits formés à partir de ces réactions contribuent aux divers effets biologiques du composé.
4. Applications de la recherche scientifique
a. Applications biomédicales :Activité antiallergique : Le tricine inhibe les contractions induites par l’histamine dans l’iléon de cobaye, suggérant des propriétés antiallergiques.
Effets antioxydants : Il élimine les radicaux libres et aide à prévenir les dommages oxydatifs.
Santé cardiovasculaire : Le tricine peut contribuer à la santé cardiaque en réduisant les niveaux de lipides.
Thérapie anticancéreuse potentielle : La recherche explore son potentiel antitumoral.
Applications De Recherche Scientifique
a. Biomedical Applications:
Antiallergic Activity: Tricin inhibits histamine-induced contractions in guinea pig ileum, suggesting antiallergic properties.
Antioxidant Effects: It scavenges free radicals and helps prevent oxidative damage.
Cardiovascular Health: Tricin may contribute to heart health by reducing lipid levels.
Potential Cancer Therapy: Research explores its antitumor potential.
Comparaison Avec Des Composés Similaires
L’unicité du tricine réside dans sa combinaison de propriétés anti-inflammatoires, antioxydantes et antiallergiques. Des composés similaires comprennent la tricétine et d’autres flavonoïdes.
Propriétés
IUPAC Name |
7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)12-7-11(26)18-13(33-12)5-10(25)6-14(18)34-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSOTPIEFVBPBU-LDBVRRDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306499 | |
| Record name | Tricin 5-O-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32769-00-9 | |
| Record name | Tricin 5-O-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32769-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricin 5-O-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Tricin 5-glucoside in differentiating plant species?
A1: Research indicates that this compound serves as a distinctive chemical marker for the genus Iphiona and Duhaldea within the Asteraceae family. [, ] This means its presence or absence in leaf extracts can aid in distinguishing these genera from others within the same family.
Q2: How does the presence of this compound compare across different Hordeum species?
A2: Studies on Hordeum species, commonly known as barley, revealed a relatively consistent presence of this compound across 18 wild species. [] Interestingly, this contrasts with the more complex flavonoid profiles observed in cultivated barley varieties, suggesting potential influences of cultivation practices on flavonoid biosynthesis.
Q3: What are the potential implications of using this compound as a chemotaxonomic marker?
A4: Utilizing this compound as a chemotaxonomic marker can contribute to a more comprehensive understanding of plant classification, particularly within the Asteraceae family. [] This can be valuable for plant identification, evolutionary studies, and potentially even for exploring specific properties associated with this compound in different plant species.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


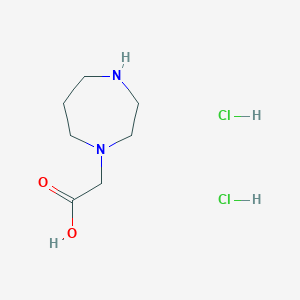
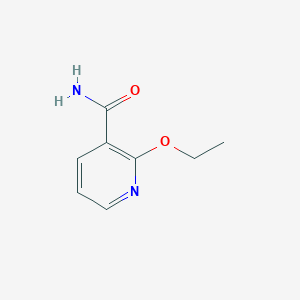
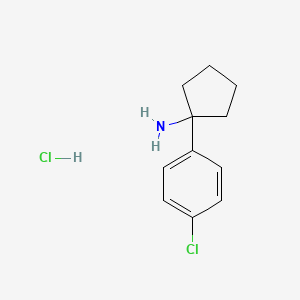
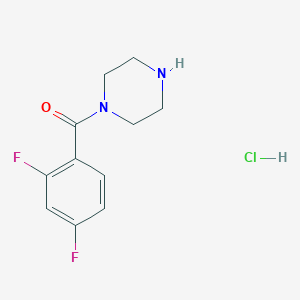
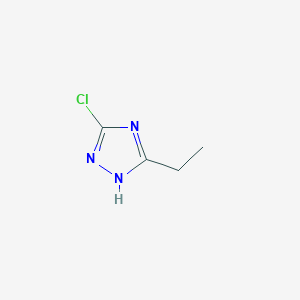

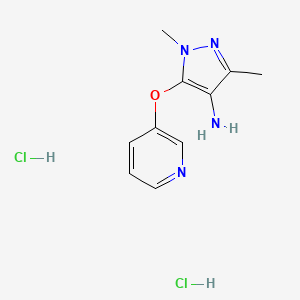

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1422327.png)
![Tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1422328.png)
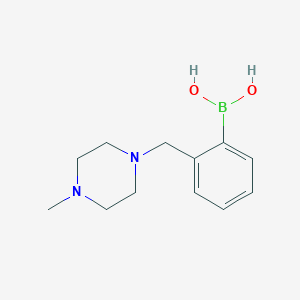
![1-(Chloroacetyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1422332.png)
